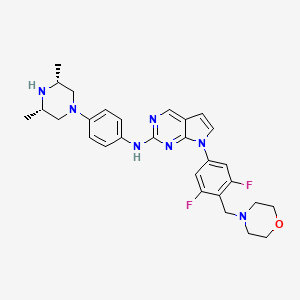![molecular formula C46H59N11O9 B10847437 c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847437.png)
c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2 is a synthetic peptide analog. It is a modified version of minigastrin, a peptide hormone that targets the cholecystokinin-2 receptor (CCK-2R). This receptor is overexpressed in various human tumors, making the compound significant in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:
Coupling: Each amino acid is coupled to the chain using reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .
Chemical Reactions Analysis
Types of Reactions
C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2: primarily undergoes:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Oxidation: Particularly at the tryptophan residue, which can be oxidized to form kynurenine.
Substitution: Modifications at specific residues to enhance stability or binding affinity.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using HCl or NaOH.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various protecting groups and coupling reagents like Fmoc, Boc, HBTU, and DIC.
Major Products Formed
Hydrolysis: Smaller peptide fragments.
Oxidation: Oxidized tryptophan derivatives.
Substitution: Modified peptides with enhanced properties.
Scientific Research Applications
C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2: has several applications in scientific research:
Cancer Research: Used in targeting CCK-2R overexpressing tumors for diagnostic imaging and radiotherapy.
Molecular Imaging: Radiolabeled versions are used in PET and SPECT imaging to visualize tumor sites.
Drug Development: Serves as a lead compound for developing new cancer therapeutics.
Biological Studies: Helps in understanding the role of CCK-2R in various physiological and pathological processes.
Mechanism of Action
The compound exerts its effects by binding to the cholecystokinin-2 receptor (CCK-2R). This binding activates intracellular signaling pathways, leading to various cellular responses. The primary pathway involves the activation of G proteins, which in turn activate adenylate cyclase, increasing cAMP levels and triggering downstream effects .
Comparison with Similar Compounds
C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2: is compared with other minigastrin analogs such as:
DOTA-MGS5: Similar targeting profile but with different modifications for enhanced stability.
DOTA-PP-F11N: Another analog used in radioligand therapy with a different peptide sequence.
These compounds share the common goal of targeting CCK-2R but differ in their specific modifications and resulting properties .
Properties
Molecular Formula |
C46H59N11O9 |
|---|---|
Molecular Weight |
910.0 g/mol |
IUPAC Name |
3-[(2S,5S,8R,11S,14S,17S)-2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]propanoic acid |
InChI |
InChI=1S/C46H59N11O9/c1-2-3-12-33-41(62)55-35(18-20-39(59)60)43(64)56-36(23-26-15-16-27-9-4-5-10-28(27)22-26)44(65)54-34(14-8-21-50-46(48)49)42(63)57-37(24-29-25-51-31-13-7-6-11-30(29)31)45(66)53-32(40(47)61)17-19-38(58)52-33/h4-7,9-11,13,15-16,22,25,32-37,51H,2-3,8,12,14,17-21,23-24H2,1H3,(H2,47,61)(H,52,58)(H,53,66)(H,54,65)(H,55,62)(H,56,64)(H,57,63)(H,59,60)(H4,48,49,50)/t32-,33-,34-,35-,36+,37-/m0/s1 |
InChI Key |
PAILFUNFWZLMMN-BWBQVKFQSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCC(=O)O |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![c[CO-o-C6H4-CO-Pro-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847358.png)

![c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847385.png)
![rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847396.png)
![c[L-Phe-D-pro-L-Tyr(OMe)-D-trp]](/img/structure/B10847399.png)
![c[L-Phe-D-pro-L-Tyr-D-trp]](/img/structure/B10847402.png)
![c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847407.png)
![c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847408.png)
![c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847416.png)
![c[Nle-Gln-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847423.png)
![c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847430.png)
![c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847451.png)
![c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847452.png)
![c[Ser-Tyr-Thr-His-Dphe-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847460.png)
